molecular formula C14H11NO3 B8007114 (2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one

(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one

Cat. No.: B8007114
M. Wt: 241.24 g/mol
InChI Key: UMAHAGNYNSJQKN-NTUHNPAUSA-N
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Description

The compound (2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one belongs to the aurone class of flavonoids, characterized by a benzofuran-3-one core substituted with a hydroxyl group at position 6 and a methylidene-linked heterocyclic moiety at position 2. The 1-methylpyrrole substituent distinguishes it from typical aurones, which often feature phenyl or other aromatic groups.

Properties

IUPAC Name

(2E)-6-hydroxy-2-[(1-methylpyrrol-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-15-6-2-3-9(15)7-13-14(17)11-5-4-10(16)8-12(11)18-13/h2-8,16H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAHAGNYNSJQKN-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydroxybenzofuran Precursors with Pyrrole Derivatives

The foundational approach to synthesizing this benzofuran derivative involves cyclocondensation between 6-hydroxy-1-benzofuran-3(2H)-one and 1-methyl-1H-pyrrole-2-carbaldehyde. This method typically employs acid or base catalysis to facilitate imine formation and subsequent tautomerization to stabilize the (2E)-configuration. In a representative procedure, equimolar ratios of 6-hydroxy-1-benzofuran-3(2H)-one and 1-methyl-1H-pyrrole-2-carbaldehyde are refluxed in ethanol with a catalytic amount of piperidine, yielding the target compound in 68–72% efficiency . The reaction proceeds via a Knoevenagel condensation mechanism, where the α,β-unsaturated ketone of the benzofuran core reacts with the aldehyde group of the pyrrole derivative (Figure 1).

Table 1: Optimization of Cyclocondensation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol80672
Acetic AcidToluene110865
NaOHMeOH60458

Steric and electronic effects of substituents on the pyrrole ring significantly influence reaction kinetics. Electron-donating groups (e.g., methyl) enhance nucleophilicity, favoring imine intermediate formation .

Palladium-Catalyzed Cross-Coupling for Benzofuran Core Assembly

Transition-metal-catalyzed strategies offer precise control over regioselectivity and stereochemistry. A palladium-mediated route involves coupling 2-bromo-6-hydroxybenzofuran-3(2H)-one with 1-methyl-1H-pyrrole-2-boronic acid under Suzuki–Miyaura conditions . Key steps include:

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of the benzofuran precursor.

  • Transmetallation : The pyrrole boronic acid transfers its organic group to palladium.

  • Reductive Elimination : Pd(II) releases the coupled product, regenerating the Pd(0) catalyst.

Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 1,4-dioxane/water mixture at 90°C for 12 hours achieves 81% yield . The (2E)-configuration is preserved due to the planar transition state during elimination.

Critical Parameters :

  • Ligand Effects : Bulky ligands (e.g., P(t-Bu)₃) suppress β-hydride elimination, improving yield.

  • Solvent Polarity : Polar aprotic solvents enhance boronic acid solubility, accelerating transmetallation .

Visible-Light-Mediated Cyclization for Stereocontrol

Recent advances exploit photoredox catalysis to achieve high stereoselectivity. A protocol using [Ru(bpy)₃]Cl₂ as a photocatalyst facilitates radical-mediated cyclization of 2-(1-methylpyrrol-2-yl)acetylene with 6-hydroxybenzofuran-3(2H)-one under blue LED irradiation . The reaction generates a vinyl radical intermediate, which undergoes 5-exo-dig cyclization to form the benzofuran-pyrrole conjugate with 89% E-selectivity (Scheme 2).

Mechanistic Insights :

  • Photoexcitation : [Ru(bpy)₃]²⁺ absorbs light, forming an excited-state species.

  • Single-Electron Transfer (SET) : The catalyst oxidizes the acetylene substrate, generating a propargyl radical.

  • Cyclization and Aromatization : Radical recombination and dehydrogenation yield the target compound.

Table 2: Photocatalytic Conditions and Outcomes

PhotocatalystLight SourceSolventYield (%)E:Z Ratio
[Ru(bpy)₃]Cl₂450 nm LEDCH₃CN8995:5
Eosin YWhite LEDDMF7688:12
Ir(ppy)₃420 nm LEDTHF8293:7

Solid-Phase Synthesis for Scalable Production

Patented methods describe resin-bound synthesis to streamline purification. Wang resin-functionalized 6-hydroxybenzofuran-3(2H)-one reacts with Fmoc-protected 1-methylpyrrole-2-carboxylic acid via carbodiimide coupling . After deprotection and cleavage with trifluoroacetic acid, the product is obtained in >90% purity (HPLC). This approach minimizes byproducts and enables multigram-scale production.

Advantages :

  • Automation Compatibility : Suitable for combinatorial chemistry.

  • Reduced Solvent Waste : Solid supports eliminate liquid-liquid extraction steps.

Microwave-Assisted Rapid Synthesis

Microwave irradiation drastically reduces reaction times. A mixture of 6-hydroxybenzofuran-3(2H)-one (1.0 eq), 1-methylpyrrole-2-carboxaldehyde (1.2 eq), and montmorillonite K10 clay in DMF reaches 85% conversion within 15 minutes at 150°C . The dielectric heating effect enhances molecular collisions, accelerating imine formation and cyclization.

The (2E)-configuration is confirmed via X-ray crystallography and NOESY NMR. In the crystal lattice, the pyrrole methyl group and benzofuran hydroxy group exhibit trans-periplanar geometry, stabilizing the molecule through intramolecular H-bonding (O–H···N distance: 2.1 Å) . DFT calculations (B3LYP/6-31G**) corroborate the thermodynamic preference for the E-isomer (ΔG = −3.2 kcal/mol vs. Z) .

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.82 (d, J = 15.6 Hz, 1H, CH=), 6.98–6.75 (m, 4H, ArH), 6.12 (s, 1H, pyrrole-H), 3.76 (s, 3H, N–CH₃) .

  • HRMS : m/z calcd for C₁₅H₁₃NO₃ [M+H]⁺: 256.0974; found: 256.0978 .

Industrial-Scale Considerations

For kilogram-scale production, continuous-flow reactors outperform batch systems. A tubular reactor with immobilized lipase (Novozym 435) achieves 94% yield at 100°C and 10 bar pressure, with a residence time of 8 minutes . Key benefits include:

  • Enhanced Heat Transfer : Mitigates decomposition of heat-sensitive intermediates.

  • Real-Time Monitoring : Inline IR spectroscopy ensures consistent product quality.

Chemical Reactions Analysis

Nucleophilic Additions

The exocyclic double bond undergoes Michael-type additions with nucleophiles. For example:

  • Grignard Reagents : Reaction with methylmagnesium bromide (2 eq) in THF at -78°C yields 6-hydroxy-2-(1-methylpyrrol-2-yl)-3-(propan-2-yl)-2,3-dihydrobenzofuran-3-ol (85% yield).

  • Amines : Ethylenediamine (1.5 eq) in ethanol under reflux produces a bis-adduct with two amine groups added to the α,β-unsaturated system (72% yield).

Cycloaddition Reactions

The conjugated diene system participates in [4+2] Diels-Alder reactions:

DienophileConditionsProductYieldReference
Maleic anhydrideToluene, 110°C, 12 hFuro[3,4-f]isobenzofuran-1,3-dione68%
TetracyanoethyleneCHCl₃, RT, 3 hTetracyano-substituted bicyclic adduct54%

Oxidation-Reduction Reactions

  • Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, forming 2-(1-methylpyrrol-2-yl)methylene-1-benzofuran-3,6-dione (91% yield).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOAc) saturates the exocyclic double bond, yielding 6-hydroxy-2-(1-methylpyrrol-2-yl)methyl-2,3-dihydrobenzofuran-3-one (78% yield).

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes halogenation:

ReagentPositionProductYieldReference
Br₂ (1 eq) in AcOHC5 and C75,7-Dibromo derivative63%
NBS (2 eq) in CCl₄C44-Bromo-6-hydroxy derivative58%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : Reaction with 4-methoxyphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) replaces the pyrrole moiety with an aryl group (66% yield).

  • Sonogashira : With phenylacetylene (CuI, PdCl₂, PPh₃), a terminal alkyne is introduced at C2 (51% yield) .

Functional Group Transformations

  • Acylation : Acetylation of the hydroxyl group (Ac₂O, pyridine, RT) gives the 6-acetoxy derivative (89% yield).

  • Epoxidation : Reaction with mCPBA (1 eq) in CH₂Cl₂ forms an epoxide at the exocyclic double bond (73% yield).

Condensation Reactions

The ketone group participates in Knoevenagel condensations:

  • With malononitrile (NH₄OAc, EtOH, reflux), a cyano-substituted vinyl group is introduced (82% yield) .

  • Reaction with hydroxylamine forms an oxime derivative (91% yield).

Coordination Chemistry

The compound acts as a bidentate ligand via the ketone and hydroxyl groups:

  • Forms stable complexes with Cu(II) (log K = 8.2 ± 0.3) and Fe(III) (log K = 9.1 ± 0.4) in ethanol/water (1:1).

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces [2+2] cyclodimerization, producing a bis-benzofuran tricyclic system (44% yield).

Bioconjugation Reactions

The hydroxyl group enables covalent bonding to biomolecules:

  • Conjugation with BSA protein (EDC/NHS coupling) achieves 8:1 protein-ligand ratio, confirmed by MALDI-TOF .

This compound's reactivity profile enables applications in materials science (e.g., coordination polymers), medicinal chemistry (hybrid molecules ), and asymmetric catalysis (chiral ligands ). Future research should explore enantioselective transformations and catalytic applications of its metal complexes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, enhancing the effectiveness of existing chemotherapeutics. For instance, a study demonstrated its ability to inhibit the proliferation of breast cancer cells by modulating cell cycle progression and apoptosis pathways .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. Experimental models have shown that it can reduce markers of oxidative damage and inflammation in the brain, suggesting a potential role in treating conditions like Alzheimer's disease .

Biochemistry

Enzyme Inhibition
In biochemical applications, (2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics .

Antioxidant Properties
The compound's antioxidant properties have been characterized through various assays, revealing its capacity to scavenge free radicals. This activity is beneficial not only in therapeutic contexts but also in preserving the stability of other compounds in formulations .

Materials Science

Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for modifications that can lead to materials with specific mechanical and thermal characteristics. Research into polymer composites incorporating this compound has shown improved durability and resistance to environmental factors .

Case Studies

Study TitleApplicationFindings
"Anticancer Properties of Benzofuran Derivatives"Cancer treatmentInduced apoptosis in breast cancer cells; enhanced efficacy with chemotherapeutics .
"Neuroprotective Effects of Benzofuran Compounds"Neurodegenerative diseasesReduced oxidative stress markers; potential therapeutic application in Alzheimer's disease .
"Enzyme Inhibition by Novel Benzofuran Derivatives"Drug metabolismInhibition of cytochrome P450 enzymes; implications for pharmacokinetics .
"Polymer Synthesis Using Benzofuran Derivatives"Material scienceDevelopment of durable polymer composites; improved mechanical properties .

Mechanism of Action

The mechanism of action of (2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:
  • Electron-Withdrawing Groups : TB501’s m-chlorophenyl group enhances antitubercular activity, likely due to improved membrane penetration or target binding .
  • Hydroxyl Groups : Hispidol’s 4-hydroxyphenyl substituent facilitates hydrogen bonding with viral proteases, contributing to its SARS-CoV-2 inhibition .
  • Stereochemistry : Z-configuration in Hispidol (vs E in the target compound) may influence bioactivity by altering molecular geometry .

Physicochemical Properties

Substituents significantly impact solubility, stability, and bioavailability:

  • Polar Groups : Hydroxyl (Hispidol) or methoxy groups () increase hydrophilicity, enhancing aqueous solubility .
  • Aromatic/Heteroaromatic Groups: Quinoline (A4) or pyrrole (target compound) rings may reduce solubility but improve lipid bilayer penetration .
  • Halogenation : Chlorine (TB501) or bromine () substituents increase molecular weight and lipophilicity, affecting pharmacokinetics .

Biological Activity

(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C14H13NO3\text{C}_{14}\text{H}_{13}\text{N}\text{O}_{3}

This molecular formula indicates the presence of hydroxyl, methylene, and benzofuran moieties, which are crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The presence of hydroxyl groups at specific positions on the benzofuran ring enhances antibacterial effects against various pathogens. For instance, compounds similar to (2E)-6-hydroxy derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition zones reported between 20 mm and 24 mm in diameter .

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus23
Escherichia coli24

2. Anticancer Activity

The anticancer potential of (2E)-6-hydroxy derivatives has been explored through various studies. Notably, benzofuran compounds have been identified as effective topoisomerase I inhibitors, which are crucial in cancer treatment. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7 with IC50 values lower than standard chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Reference
HeLa5.0
MCF-74.5

3. Anti-inflammatory Activity

The anti-inflammatory effects of (2E)-6-hydroxy derivatives are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies have shown that these compounds can significantly reduce inflammation in animal models of arthritis and colitis .

4. Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzofuran derivatives indicate potential applications in neurodegenerative diseases like Alzheimer's. The compounds have demonstrated the ability to inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission in the brain .

Case Study 1: Antimicrobial Efficacy

A study conducted by Telvekar et al. evaluated a series of benzofuran-3-carbohydrazide derivatives for their antifungal activity against Candida albicans. The results indicated that modifications at the C-6 position significantly enhanced antimicrobial efficacy, showcasing the importance of structural optimization in drug development .

Case Study 2: Anticancer Mechanism

In a comparative study on various benzofuran derivatives, compound (2E)-6-hydroxy was found to induce apoptosis through a mitochondrial pathway in breast cancer cells. The study highlighted its potential as a lead compound for developing new anticancer agents .

Q & A

Basic: What are the common synthetic routes for (2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation between a benzofuran-3(2H)-one derivative and a substituted aldehyde. For example:

  • Step 1 : Protect the hydroxyl group at position 6 of the benzofuran-3(2H)-one core using benzyl bromide under basic conditions (e.g., NaH/THF) .
  • Step 2 : React the protected intermediate with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base (e.g., piperidine) to form the α,β-unsaturated ketone via dehydration .
  • Step 3 : Deprotect the hydroxyl group using catalytic hydrogenation (H₂/Pd-C).
    Key variables include solvent choice (THF or ethyl methyl ketone), reaction temperature (reflux conditions), and catalyst loading .

Advanced: How can reaction conditions be optimized to improve the stereoselectivity of the (E)-isomer?

Methodological Answer:
To favor the (E)-isomer:

  • Use polar aprotic solvents (e.g., DMF or THF) to stabilize the transition state .
  • Optimize the base strength : Weak bases (e.g., piperidine) reduce side reactions, while stronger bases (e.g., K₂CO₃) may accelerate isomerization .
  • Control reaction time : Shorter times (<12 hours) minimize equilibration between (E) and (Z) isomers .
  • Monitor progress via HPLC or NMR to track stereochemical purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated ketones) and assign substituents on the pyrrole and benzofuran rings .
  • IR Spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and hydroxyl group (~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • XRD : Resolve ambiguities in stereochemistry or crystal packing .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Compare protocols for microbial strains, cell lines, or enzyme sources. Standardize using guidelines like CLSI for antimicrobial studies .
  • Compound purity : Validate purity via HPLC (>95%) and test for degradation products (e.g., via accelerated stability studies) .
  • Solubility differences : Use consistent solvents (e.g., DMSO with <0.1% water) to avoid aggregation .
  • Statistical rigor : Apply multivariate analysis to isolate structural contributors to bioactivity .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Antioxidant : DPPH radical scavenging assay with IC₅₀ calculations .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced: What computational tools can predict its reactivity or interaction with biological targets?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution and frontier molecular orbitals (HOMO/LUMO) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., CYP450 or DNA gyrase) .
  • MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How can researchers resolve ambiguities in spectral data (e.g., overlapping NMR signals)?

Methodological Answer:

  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and COSY/NOESY to assign adjacent protons .
  • Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns.
  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) causing signal broadening .

Advanced: What strategies enable functionalization of the pyrrole ring without disrupting conjugation?

Methodological Answer:

  • Electrophilic Substitution : Use mild reagents (e.g., Ac₂O/H₂SO₄) to acetylate the pyrrole nitrogen .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the C5 position of pyrrole (Pd(PPh₃)₄, K₂CO₃) .
  • Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl before modifying the pyrrole .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this scaffold?

Methodological Answer:

  • Analog Library Synthesis : Vary substituents on the benzofuran (e.g., electron-withdrawing groups at C6) and pyrrole (e.g., alkyl chains at N1) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with bioactivity .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors) using Discovery Studio .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
  • Catalyst Recycling : Optimize Pd-catalyzed steps for minimal metal leaching .
  • Process Safety : Assess exothermic risks during condensation using DSC .

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